

# 2-Aminoquinoline: A Versatile Scaffold in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 2-Aminoquinoline

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## Introduction

**2-Aminoquinoline**, a heterocyclic aromatic amine, has emerged as a cornerstone building block in the field of organic synthesis. Its rigid, planar structure, coupled with the reactive amino group at the 2-position, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, properties, and extensive applications of **2-aminoquinoline**, with a particular focus on its role in the development of novel therapeutic agents, advanced agrochemicals, and functional materials. The content herein is intended to serve as a comprehensive resource, providing detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical and biological pathways to aid researchers in leveraging the full potential of this remarkable scaffold.

## Physicochemical and Spectroscopic Properties of 2-Aminoquinoline

**2-Aminoquinoline** typically presents as a light yellow to brown solid and is sparingly soluble in water.<sup>[1]</sup> A comprehensive summary of its key physical and spectroscopic properties is provided in the table below, offering a valuable reference for characterization and quality control.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	[1]
Molecular Weight	144.17 g/mol	[1]
Melting Point	126-135 °C	[2]
CAS Number	580-22-3	[1]
Appearance	Light yellow to brown solid	[2]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	8.13 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.0 Hz, 1H), 7.40-7.54 (m, 2H), 4.8 (br s, 2H)	[3] (Derived from similar structures)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) δ (ppm)	158.5, 148.2, 138.0, 129.8, 127.5, 126.5, 125.8, 122.2, 109.5	[3] (Derived from similar structures)
IR (KBr) ν (cm <sup>-1</sup> )	3440, 3300 (N-H stretch), 1620 (C=N stretch), 1590, 1500 (aromatic C=C stretch)	[3] (Derived from similar structures)

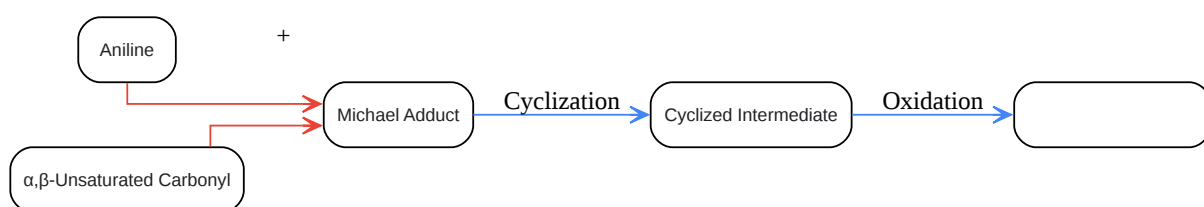
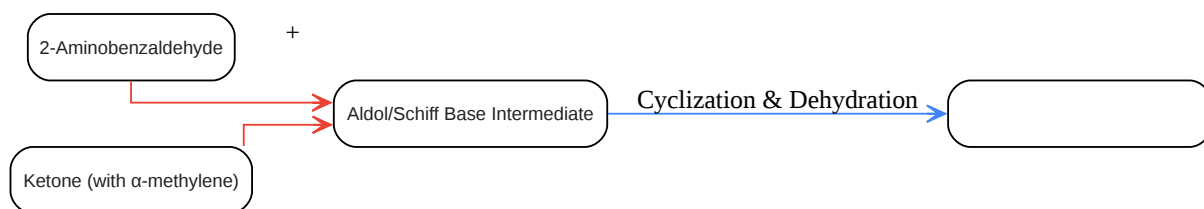
## Key Synthetic Methodologies

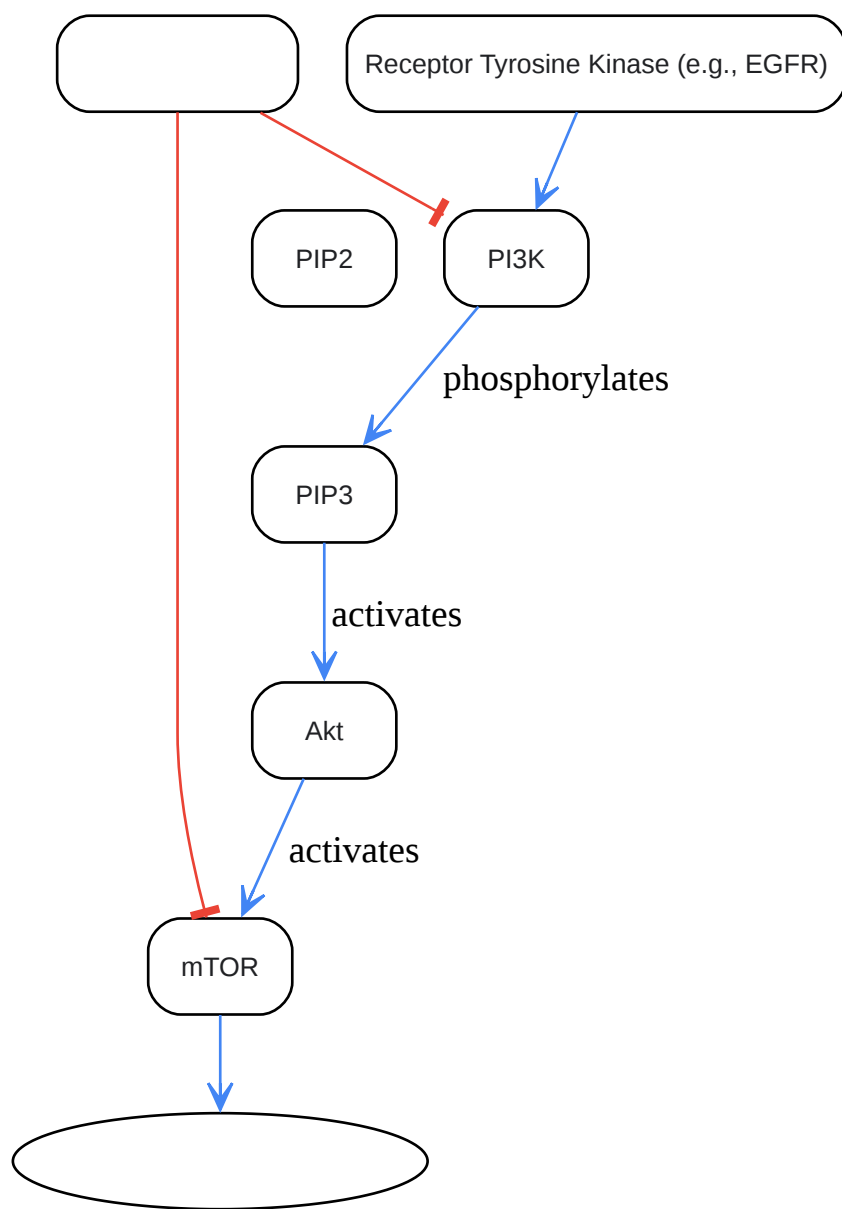
The construction of the **2-aminoquinoline** core can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

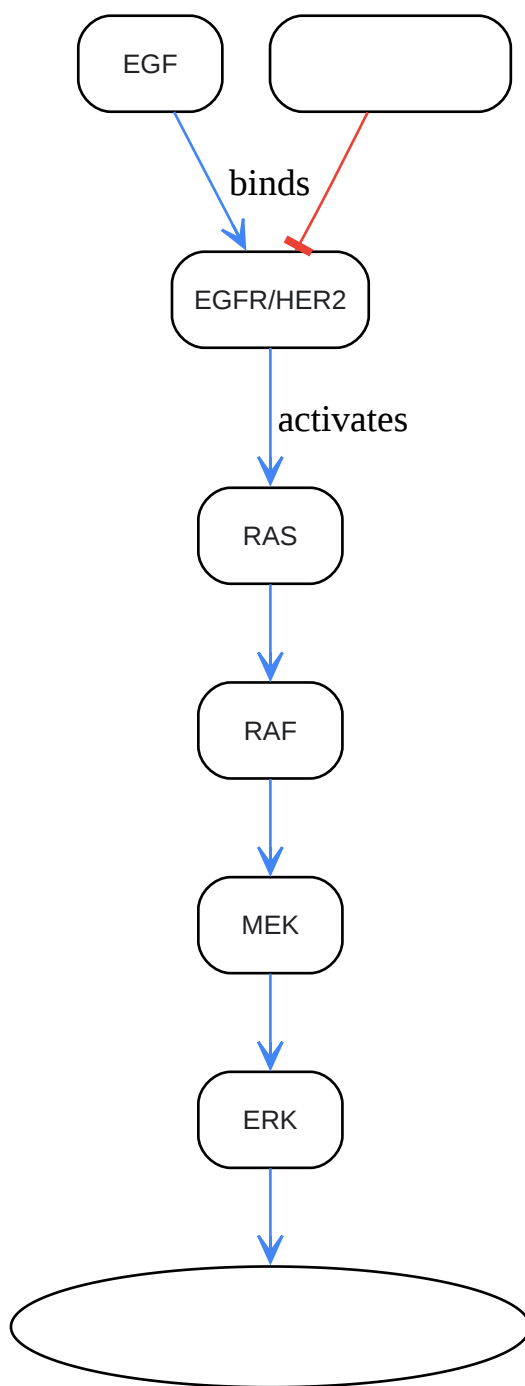
### Friedländer Synthesis

The Friedländer synthesis is a widely employed method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6][7] This reaction can be catalyzed by either acids or bases.[5][6]

Reaction Scheme: Friedländer Synthesis







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